5,7-dimethyl-2-(4-propylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Overview
Description
5,7-dimethyl-2-(4-propylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-5-(4-propylphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is 413.17394160 g/mol and the complexity rating of the compound is 880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalyst-Free Synthesis
A study demonstrates the catalyst-free synthesis of a new series of functionalized derivatives, highlighting the mild reaction conditions and eco-friendly approach. This method emphasizes high yield and atom economy, which are critical for pharmaceutical development and environmental sustainability G. Brahmachari & Nayana Nayek, 2017.
Multi-Component Reaction Efficiency
Research on nano Fe2O3@SiO2–SO3H as a catalyst for multi-component reactions shows efficient synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives. This study presents the advantages of using nano-catalysts in synthesis, including product selectivity and environmental benefits M. Ghashang, S. Guhanathan, & S. S. Mansoor, 2017.
Heterocyclic Synthesis
Another study showcases the utility of enaminonitriles in the synthesis of novel heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. This approach underlines the versatility of heterocyclic chemistry in drug discovery and the development of biologically active compounds A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012.
Environmental-Friendly Catalysts
The use of β-cyclodextrin-propyl sulfonic acid (β-CD-PSA) as an eco-friendly catalyst for the synthesis of indeno fused pyrido[2,3-d]pyrimidines is highlighted, promoting solvent-free conditions and high yields. This represents a shift towards greener and more sustainable chemical syntheses Prasanna Nithiya Sudhan, M. Ghashang, & S. S. Mansoor, 2016.
Properties
IUPAC Name |
5,7-dimethyl-2-(4-propylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-4-7-14-10-12-15(13-11-14)18-19-21(16-8-5-6-9-17(16)22(19)29)26-23-20(18)24(30)28(3)25(31)27(23)2/h5-6,8-13,18,26H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJUYYSXVYDFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)N(C(=O)N5C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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